1a-acetylmitomycin C 1a-acetylmitomycin C
Brand Name: Vulcanchem
CAS No.: 1102-95-0
VCID: VC0093537
InChI: InChI=1S/C17H20N4O6/c1-6-11(18)14(24)10-8(5-27-16(19)25)17(26-3)15-9(21(15)7(2)22)4-20(17)12(10)13(6)23/h8-9,15H,4-5,18H2,1-3H3,(H2,19,25)/t8-,9+,15+,17-,21?/m1/s1
SMILES: CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)C)N
Molecular Formula: C17H20N4O6
Molecular Weight: 376.4 g/mol

1a-acetylmitomycin C

CAS No.: 1102-95-0

Main Products

VCID: VC0093537

Molecular Formula: C17H20N4O6

Molecular Weight: 376.4 g/mol

1a-acetylmitomycin C - 1102-95-0

CAS No. 1102-95-0
Product Name 1a-acetylmitomycin C
Molecular Formula C17H20N4O6
Molecular Weight 376.4 g/mol
IUPAC Name [(4S,6S,7R,8S)-5-acetyl-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Standard InChI InChI=1S/C17H20N4O6/c1-6-11(18)14(24)10-8(5-27-16(19)25)17(26-3)15-9(21(15)7(2)22)4-20(17)12(10)13(6)23/h8-9,15H,4-5,18H2,1-3H3,(H2,19,25)/t8-,9+,15+,17-,21?/m1/s1
Standard InChIKey RLPARBOQTNGFMR-XEACYCJLSA-N
Isomeric SMILES CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C(=O)C)N
SMILES CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)C)N
Canonical SMILES CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)C)N
Synonyms 1a-acetylmitomycin C
PubChem Compound 14031057
Last Modified Nov 11 2021
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